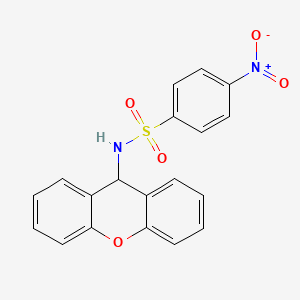
1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CFM-2, is a chemical compound that has been extensively researched for its potential applications in various fields such as neuroscience, pharmacology, and biomedicine. CFM-2 is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various neurotransmitter systems, including the dopamine and opioid systems. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce pain and inflammation, improve motor function, and protect against neurodegeneration. This compound has also been found to modulate the activity of various neurotransmitter systems, including the dopamine and opioid systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life, making it an ideal compound for use in long-term studies. However, this compound has some limitations for use in laboratory experiments. It is a highly potent compound and must be handled with care to avoid accidental exposure. This compound is also relatively expensive, which may limit its use in large-scale studies.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 4-chlorobenzylamine with 3-fluoro-4-methylbenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the corresponding amine, which is subsequently reacted with 6-oxo-piperidine-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-(3-fluoro-4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, this compound has been found to exhibit neuroprotective effects and to modulate the activity of various neurotransmitter systems, including the dopamine and opioid systems. This compound has also been studied for its potential applications in the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(3-fluoro-4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c1-14-2-3-16(10-19(14)23)11-24-21(27)17-6-9-20(26)25(13-17)12-15-4-7-18(22)8-5-15/h2-5,7-8,10,17H,6,9,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXGXFVJIIHTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5014175.png)


![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5014209.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)


![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)